molecular formula C9H9FN2O3 B11758940 2-Fluoro-N,4-dimethyl-5-nitrobenzamide

2-Fluoro-N,4-dimethyl-5-nitrobenzamide

Cat. No.: B11758940
M. Wt: 212.18 g/mol
InChI Key: SOJHIJZJRYDMQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,4-dimethyl-5-nitrobenzamide typically involves the nitration of 2-fluoro-N,4-dimethylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,4-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Reduction: 2-Amino-N,4-dimethyl-5-nitrobenzamide.

    Substitution: 2-Methoxy-N,4-dimethyl-5-nitrobenzamide (when using sodium methoxide).

Mechanism of Action

The mechanism of action of 2-Fluoro-N,4-dimethyl-5-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-methyl-4-nitrobenzamide
  • 2-Fluoro-N,4-dimethylbenzamide
  • 2-Fluoro-4-nitrobenzamide

Comparison

2-Fluoro-N,4-dimethyl-5-nitrobenzamide is unique due to the presence of both the fluoro and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The dimethyl substitution on the benzamide ring also influences its physical and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

2-fluoro-N,4-dimethyl-5-nitrobenzamide

InChI

InChI=1S/C9H9FN2O3/c1-5-3-7(10)6(9(13)11-2)4-8(5)12(14)15/h3-4H,1-2H3,(H,11,13)

InChI Key

SOJHIJZJRYDMQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC)F

Origin of Product

United States

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